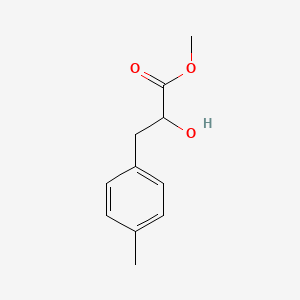

Methyl 2-hydroxy-3-(p-tolyl)propanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H14O3 |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

methyl 2-hydroxy-3-(4-methylphenyl)propanoate |

InChI |

InChI=1S/C11H14O3/c1-8-3-5-9(6-4-8)7-10(12)11(13)14-2/h3-6,10,12H,7H2,1-2H3 |

InChI Key |

LRDVCBPDBDRFBX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)CC(C(=O)OC)O |

Origin of Product |

United States |

Chemical Transformations and Reactivity of Methyl 2 Hydroxy 3 P Tolyl Propanoate

Functional Group Interconversions at the Hydroxyl Moiety

The secondary hydroxyl group is a key site for the chemical reactivity of Methyl 2-hydroxy-3-(p-tolyl)propanoate, enabling a range of functional group interconversions.

Esterification for Derivatization

The hydroxyl group can be readily converted to an ester through reaction with various acylating agents. This transformation is often employed for the derivatization of the molecule, which can alter its physical and biological properties. Common methods for esterification include reaction with acid chlorides or acid anhydrides in the presence of a base.

For instance, the reaction with acetyl chloride in the presence of a base like pyridine (B92270) would yield Methyl 2-acetoxy-3-(p-tolyl)propanoate. Similarly, using an acid anhydride (B1165640) such as acetic anhydride, often with a catalytic amount of acid or base, can achieve the same transformation.

Table 1: Representative Esterification Reactions of this compound

| Acylating Agent | Base/Catalyst | Product |

| Acetyl chloride | Pyridine | Methyl 2-acetoxy-3-(p-tolyl)propanoate |

| Acetic anhydride | DMAP (cat.) | Methyl 2-acetoxy-3-(p-tolyl)propanoate |

| Benzoyl chloride | Triethylamine | Methyl 2-(benzoyloxy)-3-(p-tolyl)propanoate |

Oxidation Pathways to Keto Esters

The secondary alcohol functionality of this compound can be oxidized to a ketone, yielding Methyl 2-oxo-3-(p-tolyl)propanoate. A variety of oxidizing agents can be employed for this transformation, with the choice of reagent often depending on the desired reaction conditions and scale.

Commonly used reagents for the oxidation of secondary alcohols to ketones include pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), and conditions for Swern oxidation (oxalyl chloride, DMSO, and a hindered base like triethylamine). These methods are generally mild and high-yielding.

Table 2: Oxidation of this compound to Methyl 2-oxo-3-(p-tolyl)propanoate

| Oxidizing Agent/System | Solvent | Typical Reaction Conditions |

| Pyridinium chlorochromate (PCC) | Dichloromethane | Room temperature |

| Dess-Martin periodinane (DMP) | Dichloromethane | Room temperature |

| (COCl)₂, DMSO, Et₃N (Swern) | Dichloromethane | -78 °C to room temperature |

Reduction of the Hydroxyl Functionality

Complete removal of the hydroxyl group to afford Methyl 3-(p-tolyl)propanoate can be achieved through a two-step process. First, the hydroxyl group is converted into a good leaving group, such as a tosylate, by reaction with p-toluenesulfonyl chloride in the presence of a base. Subsequently, the tosylate is displaced by a hydride source, such as lithium aluminum hydride (LiAlH₄), in an SN2 reaction to yield the deoxygenated product.

Modifications of the Phenylpropanoyl Backbone

The phenylpropanoyl backbone of this compound offers further opportunities for structural modification, primarily through reactions involving the aromatic ring and the carbon alpha to the ester.

Alkylation and Arylation Reactions

The carbon atom alpha to the ester group can be deprotonated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form an enolate. This enolate can then act as a nucleophile in reactions with alkyl or aryl halides, leading to the formation of a new carbon-carbon bond at the alpha position. This allows for the introduction of a wide variety of substituents on the phenylpropanoyl backbone.

Halogenation Studies

The p-tolyl group is susceptible to electrophilic aromatic substitution reactions, such as halogenation. The methyl group on the benzene (B151609) ring is an ortho-, para-directing activator. Since the para position is already substituted, electrophilic attack will primarily occur at the ortho positions relative to the methyl group.

Reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator can be used for benzylic bromination of the methyl group on the tolyl moiety. For halogenation of the aromatic ring itself, electrophilic halogenating agents like bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) would be employed.

Table 3: Potential Halogenation Reactions of this compound

| Halogenating Agent | Catalyst/Conditions | Major Product(s) |

| Br₂ | FeBr₃ | Methyl 3-(3-bromo-4-methylphenyl)-2-hydroxypropanoate and Methyl 3-(2-bromo-4-methylphenyl)-2-hydroxypropanoate |

| Cl₂ | AlCl₃ | Methyl 3-(3-chloro-4-methylphenyl)-2-hydroxypropanoate and Methyl 3-(2-chloro-4-methylphenyl)-2-hydroxypropanoate |

| N-Bromosuccinimide | Peroxide (initiator) | Methyl 3-(4-(bromomethyl)phenyl)-2-hydroxypropanoate |

Reactivity of the Methyl Ester Group

The methyl ester group in this compound is a key functional group that dictates a significant portion of its chemical reactivity. This section explores the transformations involving this ester moiety, specifically focusing on hydrolysis and amidation reactions.

Saponification and Hydrolysis Mechanisms

The hydrolysis of the methyl ester in this compound to its corresponding carboxylate or carboxylic acid is a fundamental transformation that can be achieved under basic (saponification) or acidic conditions. wikipedia.orgucalgary.ca

Base-Catalyzed Hydrolysis (Saponification):

Saponification is the hydrolysis of an ester under basic conditions, a process that is effectively irreversible. chemistrysteps.commasterorganicchemistry.com The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, leading to the expulsion of the methoxide (B1231860) ion as the leaving group and the formation of 2-hydroxy-3-(p-tolyl)propanoic acid. In the basic medium, the carboxylic acid is deprotonated to yield the corresponding carboxylate salt, and the methoxide ion is protonated by water to form methanol (B129727). ucalgary.camasterorganicchemistry.com

| Reactant | Reagent | Product | Byproduct | Typical Conditions |

| This compound | Sodium Hydroxide (aq) | Sodium 2-hydroxy-3-(p-tolyl)propanoate | Methanol | Reflux |

| This compound | Potassium Hydroxide (aq) | Potassium 2-hydroxy-3-(p-tolyl)propanoate | Methanol | Room Temperature to Reflux |

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the hydrolysis of this compound is a reversible process, representing the reverse of the Fischer esterification. wikipedia.orgyoutube.com The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Following a series of proton transfers, a molecule of methanol is eliminated, and subsequent deprotonation yields the carboxylic acid, 2-hydroxy-3-(p-tolyl)propanoic acid. chemguide.co.uklibretexts.org To drive the equilibrium towards the products, an excess of water is typically employed. libretexts.org

The general equation for the acid-catalyzed hydrolysis is: this compound + H₂O (in presence of H⁺) ⇌ 2-hydroxy-3-(p-tolyl)propanoic acid + Methanol

| Reactant | Catalyst | Solvent | Product | Byproduct | Typical Conditions |

| This compound | Sulfuric Acid | Water | 2-hydroxy-3-(p-tolyl)propanoic acid | Methanol | Reflux |

| This compound | Hydrochloric Acid | Water | 2-hydroxy-3-(p-tolyl)propanoic acid | Methanol | Reflux |

Amidation and Transamidation Reactions

The methyl ester group of this compound can be converted to an amide through reaction with ammonia (B1221849) or primary or secondary amines. chemistrysteps.com This process, known as aminolysis, involves the nucleophilic substitution of the methoxy (B1213986) group by an amino group. masterorganicchemistry.com

Amidation:

The reaction is typically carried out by heating the ester with the amine. The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the ester, leading to a tetrahedral intermediate. echemi.com This intermediate then collapses, eliminating a molecule of methanol and forming the corresponding amide. The reactivity of the amine plays a crucial role, with primary amines generally being more reactive than secondary amines due to steric factors. echemi.com

A general representation of the amidation reaction is: this compound + R-NH₂ → N-R-2-hydroxy-3-(p-tolyl)propanamide + Methanol

| Reactant | Amine | Product | Byproduct | Typical Conditions |

| This compound | Ammonia | 2-hydroxy-3-(p-tolyl)propanamide | Methanol | Heat |

| This compound | Methylamine | N-methyl-2-hydroxy-3-(p-tolyl)propanamide | Methanol | Heat |

| This compound | Aniline | N-phenyl-2-hydroxy-3-(p-tolyl)propanamide | Methanol | Heat, possibly with catalyst |

Transamidation:

While less common for esters, transamidation reactions involve the exchange of an amide group. More relevant to the reactivity of the resulting amide from the initial amidation, these reactions typically require catalysts and forcing conditions. researchgate.netnih.gov

Investigating Rearrangement Pathways

The structure of this compound, with a hydroxyl group beta to the ester and adjacent to a benzylic position, presents the potential for rearrangement reactions under certain conditions, particularly those involving the formation of a carbocation intermediate.

Under acidic conditions, protonation of the hydroxyl group followed by the loss of a water molecule could generate a secondary carbocation at the C2 position. This carbocation could then undergo a 1,2-hydride shift from the C3 position to form a more stable tertiary benzylic carbocation. byjus.comlibretexts.org The proximity of the electron-donating p-tolyl group would further stabilize this carbocation.

Alternatively, a 1,2-phenyl shift (specifically, a p-tolyl group shift) from C3 to C2 could occur. stackexchange.com The migratory aptitude of different groups in such rearrangements is a key factor, with aryl groups generally showing a high propensity to migrate. nih.gov

A pinacol-type rearrangement is also a theoretical possibility if the molecule were to be transformed into a 1,2-diol derivative. wikipedia.orgmasterorganicchemistry.combyjus.comchemistrysteps.com In its current form, however, this is not a direct pathway.

The stability of the potential carbocation intermediates is a critical factor in determining the likelihood and nature of any rearrangement. The formation of a resonance-stabilized benzylic carbocation would be a significant driving force. chemistrysteps.com

| Starting Material | Proposed Intermediate | Rearrangement Type | Potential Product | Driving Force |

| This compound | Secondary carbocation at C2 | 1,2-Hydride Shift | Methyl 2-oxo-3-(p-tolyl)propanoate (after tautomerization) | Formation of a more stable tertiary benzylic carbocation |

| This compound | Secondary carbocation at C2 | 1,2-Aryl (p-tolyl) Shift | Methyl 3-hydroxy-2-(p-tolyl)propanoate | Formation of a resonance-stabilized carbocation |

It is important to note that these are potential pathways and the actual outcome would depend on the specific reaction conditions employed.

Applications in Complex Molecule Synthesis and Chiral Pool Utilization

Methyl 2-hydroxy-3-(p-tolyl)propanoate as a Chiral Building Block

The utility of this compound in organic synthesis is fundamentally rooted in its identity as a chiral building block. Possessing a stereocenter at the carbon bearing the hydroxyl group, this molecule provides a readily available source of chirality that can be transferred to more complex target structures. This approach, often referred to as chiral pool synthesis, leverages naturally occurring or easily synthesized enantiopure compounds to avoid the often challenging and costly process of de novo asymmetric synthesis or chiral resolution.

The presence of three key functional groups—the methyl ester, the secondary hydroxyl group, and the p-tolyl aromatic ring—offers multiple avenues for synthetic manipulation. The hydroxyl group can be oxidized, inverted, or used as a directing group in stereoselective reactions. The ester can be hydrolyzed, reduced, or converted to other functional moieties. The aromatic ring provides a scaffold for further functionalization or can influence the stereochemical outcome of reactions at adjacent centers.

Enantiopure Synthesis of Downstream Chiral Molecules

The primary application of enantiopure this compound is as a starting material for the synthesis of other chiral molecules, where the stereochemical integrity of the initial stereocenter is maintained throughout the synthetic sequence. This is crucial in the development of pharmaceuticals, where often only one enantiomer of a drug is biologically active, while the other may be inactive or even harmful.

The synthetic strategies often involve the protection of the hydroxyl group, followed by modification of the ester functionality. For instance, reduction of the ester to a primary alcohol yields a chiral 1,3-diol derivative, a common structural motif in many natural products. Alternatively, the ester can be converted to an amide, leading to chiral β-hydroxy amides, which are precursors to a variety of biologically active compounds.

Below is a representative table of transformations that can be applied to β-hydroxy esters like this compound to generate downstream chiral molecules.

| Starting Material Analogue | Reagents and Conditions | Product Type | Typical Yield (%) | Enantiomeric Excess (ee %) |

| Ethyl 3-hydroxy-3-phenylpropanoate | 1. TBDMSCl, Imidazole, DMF; 2. DIBAL-H, CH2Cl2, -78 °C | Chiral protected 1,3-diol | >90 | >99 |

| Methyl 3-hydroxy-3-arylpropanoate | 1. MsCl, Et3N, CH2Cl2; 2. NaN3, DMF | Chiral β-azido ester | 85-95 | >98 |

| Ethyl 3-hydroxy-3-phenylpropanoate | MeNH2, H2O | Chiral β-hydroxy amide | 85 | 99 |

This table presents data for analogous compounds to illustrate the potential synthetic pathways for this compound.

Stereodivergent Approaches in Organic Synthesis

While maintaining the original stereochemistry is often the goal, this compound can also be employed in stereodivergent strategies to access a wider range of stereoisomers. This is particularly valuable when screening for biological activity, as different stereoisomers can exhibit vastly different pharmacological profiles.

One common stereodivergent approach is the Mitsunobu reaction, which allows for the inversion of the stereocenter at the hydroxyl-bearing carbon. By subjecting the (S)-enantiomer of this compound to Mitsunobu conditions, the corresponding (R)-enantiomer can be accessed. This allows for the synthesis of both enantiomeric series of a target molecule from a single, readily available chiral starting material.

Furthermore, reactions at the α-carbon (the carbon adjacent to the ester) can be controlled to generate new stereocenters. By carefully selecting reagents and reaction conditions, it is possible to achieve diastereoselective alkylations or aldol (B89426) reactions, leading to products with multiple, well-defined stereocenters. The existing stereocenter in this compound can act as a chiral auxiliary, directing the stereochemical outcome of these transformations.

Integration into Natural Product Synthesis

The structural motifs present in this compound are found in a variety of natural products. Consequently, this chiral building block has the potential to be a valuable starting material in the total synthesis of these complex molecules. The 1,3-dioxygenated pattern, in particular, is a common feature in polyketide natural products, which exhibit a broad range of biological activities, including antibiotic, antifungal, and anticancer properties.

While specific examples of the direct incorporation of this compound into a completed natural product total synthesis are not extensively documented in readily available literature, the synthetic utility of aryl-substituted β-hydroxy esters is well-established. These compounds can serve as precursors to key fragments of larger natural products, which are then assembled in a convergent synthesis. For example, the chiral diol derived from the reduction of the ester can be further elaborated into a polypropionate chain, a key structural element in many macrolide antibiotics.

Precursor for Advanced Pharmaceutical Intermediates (Generic Structural Motifs)

The synthesis of advanced pharmaceutical intermediates often relies on the use of versatile chiral building blocks like this compound. This compound can be readily converted into several generic structural motifs that are prevalent in active pharmaceutical ingredients (APIs).

One such motif is the β-amino acid scaffold. Through a sequence of hydroxyl group activation (e.g., mesylation or tosylation) followed by nucleophilic substitution with an azide (B81097) source and subsequent reduction, the hydroxyl group can be replaced with an amino group with either retention or inversion of stereochemistry, depending on the reaction sequence. This provides access to enantiomerically pure β-amino esters, which are key components of various drugs, including taxol analogues and certain antivirals.

Another important structural motif is the 1,3-amino alcohol. This can be achieved by reduction of the ester to the primary alcohol, followed by conversion of the secondary hydroxyl group to an amino group as described above. 1,3-amino alcohols are found in a number of pharmaceuticals, including certain beta-blockers and protease inhibitors.

The following table illustrates the transformation of a generic β-hydroxy ester into key pharmaceutical intermediate motifs.

| Starting Material | Transformation Sequence | Resulting Structural Motif |

| Methyl 3-hydroxy-3-arylpropanoate | 1. Protection of OH; 2. Reduction of ester; 3. Deprotection | Chiral 1,3-Diol |

| Methyl 3-hydroxy-3-arylpropanoate | 1. Activation of OH (e.g., MsCl); 2. Azide displacement; 3. Reduction | Chiral β-Amino Ester |

| Methyl 3-hydroxy-3-arylpropanoate | 1. Reduction of ester; 2. Selective activation of secondary OH; 3. Amination | Chiral 1,3-Amino Alcohol |

Contributions to Heterocyclic and Carbocyclic Scaffolds

The functional groups of this compound also allow for its use in the construction of various heterocyclic and carbocyclic ring systems, which form the core of many medicinal compounds.

For the synthesis of heterocyclic scaffolds, the hydroxyl and ester groups can participate in intramolecular cyclization reactions. For example, conversion of the hydroxyl group to an amino group, followed by hydrolysis of the ester to the carboxylic acid, sets the stage for an intramolecular amidation to form a β-lactam ring. β-lactams are the core structural feature of the penicillin and cephalosporin (B10832234) classes of antibiotics. Other nitrogen-containing heterocycles, such as pyrrolidines and piperidines, can also be accessed through multi-step synthetic sequences starting from this chiral building block.

In the realm of carbocyclic scaffolds, the hydroxyl group can be used to direct ring-closing metathesis reactions or to participate in intramolecular aldol or Michael additions. While requiring the introduction of additional functionality, the chiral backbone of this compound can be used to control the stereochemistry of the newly formed carbocyclic ring.

Theoretical and Computational Investigations

Quantum Chemical Studies on Electronic Structure

Quantum chemical studies are instrumental in elucidating the electronic characteristics of a molecule, offering insights into its stability, reactivity, and spectroscopic properties. For Methyl 2-hydroxy-3-(p-tolyl)propanoate, such investigations would typically involve methods like Density Functional Theory (DFT) to map out its electronic landscape.

Density Functional Theory (DFT) Analyses

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has been widely applied to study the properties of organic molecules, including those with structures similar to this compound. DFT calculations can predict a variety of properties, including molecular geometries, vibrational frequencies, and electronic properties like ionization potentials and electron affinities.

In the absence of direct DFT studies on this compound, we can infer its likely electronic characteristics based on studies of related methyl esters and aromatic compounds. For instance, DFT studies on similar molecules often employ hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) to achieve a good balance between accuracy and computational cost. Such analyses for this compound would reveal the distribution of electron density, the nature of chemical bonds, and the energetic properties of the molecule. The presence of the aromatic p-tolyl group, the hydroxyl group, and the ester functionality would create a complex and interesting electronic environment ripe for theoretical exploration.

HOMO-LUMO Energy Profiling and Molecular Frontiers Orbitals

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's chemical reactivity and electronic transitions. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich p-tolyl ring and the oxygen atom of the hydroxyl group, which possess lone pairs of electrons. Conversely, the LUMO is likely to be centered on the carbonyl group of the ester, which is an electron-deficient center. The HOMO-LUMO energy gap would provide insights into the molecule's kinetic stability and its susceptibility to electronic excitation. A smaller HOMO-LUMO gap generally correlates with higher chemical reactivity.

Table 1: Representative HOMO-LUMO Energy Data for Structurally Related Aromatic Esters

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Methyl Benzoate | -9.8 | -0.6 | 9.2 |

| Methyl Salicylate | -9.2 | -0.8 | 8.4 |

| Methyl p-toluate | -9.5 | -0.5 | 9.0 |

Note: The values in this table are illustrative and based on typical DFT calculations for similar compounds. Actual values for this compound would require specific calculations.

Electrostatic Potential Surface (ESP) Mapping

An Electrostatic Potential (ESP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The ESP map displays regions of negative potential (electron-rich) in red and regions of positive potential (electron-poor) in blue.

For this compound, the ESP map would likely show a region of high negative potential around the oxygen atoms of the carbonyl and hydroxyl groups, indicating their nucleophilic character and propensity to interact with electrophiles or engage in hydrogen bonding. The hydrogen atom of the hydroxyl group would exhibit a region of positive potential, making it susceptible to deprotonation. The aromatic ring would display a complex potential surface with regions of negative potential above and below the plane of the ring due to the π-electron system. Such a map provides a visual guide to the molecule's intermolecular interactions and reactive sites. researchgate.netresearchgate.netdeeporigin.com

Conformational Analysis and Stereochemical Prediction

The three-dimensional structure of a molecule plays a pivotal role in determining its physical and biological properties. Conformational analysis of this compound would involve identifying the most stable arrangement of its atoms in space. Due to the presence of several single bonds, the molecule can adopt various conformations.

Computational methods, such as molecular mechanics and quantum chemical calculations, can be employed to explore the potential energy surface of the molecule and identify its low-energy conformers. The relative energies of these conformers would indicate their population at a given temperature. The stereochemistry of the chiral center at the C2 position is also a critical aspect. Theoretical calculations can help in predicting the preferred stereoisomer in certain reactions or its interaction with other chiral molecules. The interplay of steric and electronic effects, including intramolecular hydrogen bonding between the hydroxyl and carbonyl groups, would significantly influence the conformational preferences of this compound.

Reaction Mechanism Elucidation and Transition State Modeling

Understanding the mechanism of chemical reactions is fundamental to controlling their outcomes. Computational chemistry provides powerful tools to elucidate reaction pathways, identify intermediates, and characterize transition states. For the synthesis of this compound, theoretical modeling could be used to investigate various synthetic routes.

Solvent Effects on Reaction Dynamics

The solvent in which a reaction is carried out can have a profound impact on its rate and selectivity. Computational models can be used to simulate the effect of the solvent on the reaction dynamics. Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant, while explicit solvent models include individual solvent molecules in the calculation. ajrconline.org

For a reaction leading to this compound, the choice of solvent could influence the stability of the reactants, intermediates, and transition states. A polar solvent, for instance, might stabilize charged intermediates and transition states, thereby accelerating the reaction. Computational studies incorporating solvent effects would provide a more realistic picture of the reaction in a condensed phase and could aid in the selection of an optimal solvent for the synthesis. rsc.orgnih.gov

A comprehensive literature search did not yield specific studies on the theoretical and computational aspects of this compound, as required by the provided outline. Detailed research findings on catalytic cycle simulations, Hirshfeld surface analysis, and hydrogen bonding network analysis for this particular compound are not available in the public domain through the conducted searches.

Therefore, it is not possible to generate a scientifically accurate and thorough article that strictly adheres to the requested structure and content inclusions for "" of this compound. Providing generalized information on these computational techniques without specific data for the compound would violate the core requirement of focusing solely on this compound.

Advanced Analytical Methodologies for Research Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the detailed structural analysis of Methyl 2-hydroxy-3-(p-tolyl)propanoate, providing insights into its molecular framework and the connectivity of its atoms.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound, offering detailed information about the hydrogen (¹H) and carbon (¹³C) environments within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the expected signals would include those from the aromatic protons of the p-tolyl group, the methoxy (B1213986) group, the methyl group on the aromatic ring, the hydroxyl proton, and the protons of the propanoate backbone. The aromatic protons of a para-substituted ring typically appear as two distinct doublets.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. Key signals would correspond to the carbonyl carbon of the ester, the aromatic carbons, the carbon bearing the hydroxyl group, the methylene (B1212753) carbon, the methoxy carbon, and the methyl carbon of the tolyl group. The chemical shift of the carbonyl carbon in esters generally appears in the downfield region of the spectrum.

Predicted ¹H and ¹³C NMR Chemical Shifts:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH (ortho to CH₃) | ~7.1 | ~129 |

| Aromatic CH (meta to CH₃) | ~7.2 | ~128 |

| CH-OH | ~4.5 | ~70 |

| CH₂ | ~2.9 | ~40 |

| O-CH₃ | ~3.7 | ~52 |

| Ar-CH₃ | ~2.3 | ~21 |

| C=O | - | ~173 |

| C-Ar (ipso) | - | ~137 |

| C-Ar (para to CH₃) | - | ~135 |

| OH | Variable | - |

Note: Predicted values are based on typical chemical shifts for similar structural motifs.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum is characterized by absorption bands corresponding to specific molecular vibrations. Key expected absorptions for this molecule include a strong C=O stretching vibration for the ester group, typically in the range of 1735-1750 cm⁻¹. A broad O-H stretching band from the hydroxyl group is expected around 3200-3600 cm⁻¹. C-H stretching vibrations from the aromatic and aliphatic parts of the molecule, as well as C-O stretching bands, will also be present. The aromatic nature of the compound is further confirmed by C=C stretching vibrations within the aromatic ring.

Raman Spectroscopy: Raman spectroscopy offers complementary information to IR spectroscopy. It is particularly useful for observing non-polar bonds. For aromatic esters, characteristic Raman bands include those for the C=O stretch, as well as vibrations associated with the aromatic ring. The technique can provide a structural fingerprint to aid in the identification of the molecule.

Characteristic Vibrational Frequencies:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Alcohol) | Stretching | 3200-3600 (broad) |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C-H (Aliphatic) | Stretching | 2850-3000 |

| C=O (Ester) | Stretching | 1735-1750 |

| C=C (Aromatic) | Stretching | 1450-1600 |

| C-O (Ester/Alcohol) | Stretching | 1000-1300 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule, particularly those associated with conjugated systems like the aromatic ring in this compound. The presence of the p-tolyl group is expected to give rise to characteristic absorption bands in the UV region, typically around 254 nm, which is a common wavelength used for detection in chromatographic methods.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound (C₁₁H₁₄O₃), the expected molecular ion peak [M]⁺ would be at an m/z corresponding to its molecular weight (194.23 g/mol ). High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition.

The fragmentation pattern in the mass spectrum can offer valuable structural clues. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) or the entire ester group. For this specific compound, fragmentation of the side chain and cleavage of the bond between the aromatic ring and the propanoate chain are also likely.

Predicted Mass Spectrometry Fragments:

| m/z | Possible Fragment Ion | Fragment Structure |

| 194 | [M]⁺ | [C₁₁H₁₄O₃]⁺ |

| 179 | [M - CH₃]⁺ | Loss of a methyl radical |

| 163 | [M - OCH₃]⁺ | Loss of the methoxy radical |

| 135 | [M - COOCH₃]⁺ | Loss of the carbomethoxy group |

| 105 | [p-tolyl-CHOH]⁺ | Cleavage of the Cα-Cβ bond |

| 91 | [C₇H₇]⁺ | Tropylium ion from the tolyl group |

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are essential for assessing the purity of this compound and for determining the relative amounts of its enantiomers.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating, identifying, and quantifying components in a mixture. For chiral molecules like this compound, the use of a chiral stationary phase (CSP) is critical for separating the enantiomers.

The principle of chiral HPLC involves the differential interaction of the enantiomers with the chiral stationary phase, leading to different retention times and, thus, their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly employed for the separation of a wide range of chiral compounds, including those with structures similar to the target molecule.

A typical method for determining the enantiomeric excess would involve dissolving the sample in a suitable mobile phase, such as a mixture of hexane (B92381) and isopropanol, and injecting it into an HPLC system equipped with a chiral column. The separated enantiomers are then detected using a UV detector, often set at a wavelength where the aromatic ring absorbs, such as 254 nm. The ratio of the peak areas of the two enantiomers allows for the calculation of the enantiomeric excess.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile and semi-volatile compounds. For this compound, which possesses a chiral center, enantioselective GC is particularly vital for determining enantiomeric purity. azom.comchromatographyonline.com This is achieved by using a chiral stationary phase (CSP) within the GC column. azom.com

The underlying principle of chiral separation in GC involves the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the stationary phase. azom.com These diastereomeric complexes have different thermodynamic stabilities, leading to different retention times and, thus, separation of the enantiomers. azom.commdpi.com Cyclodextrin derivatives are a common and effective class of CSPs used for the separation of a wide range of chiral compounds, including esters. chromatographyonline.comresearchgate.netgcms.cz

For the analysis of hydroxy acid esters like this compound, derivatization may sometimes be employed to improve volatility and separation, for instance, by converting the hydroxyl group to a trifluoroacetyl ester. nih.gov The coupling of Gas Chromatography with Mass Spectrometry (GC-MS) provides an even more powerful tool, offering not only separation based on retention time but also structural information based on the mass-to-charge ratio of fragmented ions, which aids in unambiguous compound identification. aromatics.comresearchgate.net

Below is a table outlining typical, illustrative parameters for the GC analysis of related chiral propanoate esters.

Table 1: Illustrative GC Parameters for Chiral Ester Analysis

| Parameter | Typical Specification | Purpose |

|---|---|---|

| Column Type | Chiral Capillary Column (e.g., Cyclodextrin-based) | To enable the separation of enantiomers. |

| Stationary Phase | Derivatized β-cyclodextrin | Acts as the chiral selector to interact differently with each enantiomer. |

| Column Dimensions | 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness | Standard dimensions providing high-resolution separation. |

| Carrier Gas | Helium or Hydrogen | Mobile phase to carry the analyte through the column. |

| Flow Rate | 1.0 mL/min | Optimized for efficient separation. |

| Injection Mode | Split/Splitless | To introduce a small, precise amount of sample onto the column. |

| Oven Program | Initial temp 40°C, ramp to 230°C at 4-8°C/min | A temperature gradient to elute compounds with a range of boiling points. semanticscholar.org |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID for general quantitation; MS for identification and structural elucidation. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. researchgate.net This technique is indispensable for unambiguously establishing the absolute configuration of chiral molecules like this compound. nih.gov The process involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern.

The first and often most challenging step is growing a single crystal of sufficient quality. nih.gov This is typically achieved by slowly evaporating a solvent from a saturated solution of the pure compound. The diffraction data collected from the crystal allows for the calculation of an electron density map, from which the positions of individual atoms can be determined. This reveals detailed structural information, including bond lengths, bond angles, and torsional angles.

Furthermore, X-ray crystallography elucidates the supramolecular structure, showing how molecules pack in the crystal lattice and revealing intermolecular interactions such as hydrogen bonding and π–π stacking. iaea.orgacs.org For this compound, the hydroxyl group can act as a hydrogen bond donor, and the carbonyl oxygen can act as an acceptor, leading to the formation of distinct hydrogen-bonding networks that stabilize the crystal structure. The p-tolyl ring can participate in π–π stacking interactions with adjacent molecules. acs.org

The table below presents representative crystallographic data for a structurally related compound, illustrating the type of information obtained from a single-crystal X-ray diffraction study.

Table 2: Example Crystallographic Data for a Related Substituted Propanoate

| Parameter | Example Value | Description |

|---|---|---|

| Chemical Formula | C₁₇H₁₉NO₅S | The elemental composition of the molecule in the crystal. |

| Formula Weight | 349.39 | The molar mass of the compound. |

| Crystal System | Monoclinic | The geometric system describing the crystal's symmetry. |

| Space Group | P2₁/n | A specific group describing the symmetry elements of the unit cell. |

| Unit Cell Dimensions | a = 10.4053 Å, b = 5.4655 Å, c = 29.3768 Å | The lengths of the edges of the smallest repeating unit of the crystal. |

| Unit Cell Angles | α = 90°, β = 105.386°, γ = 90° | The angles between the edges of the unit cell. |

| Volume | 1610.8 ų | The volume of the unit cell. |

| Z | 4 | The number of molecules in the unit cell. |

| Radiation Type | Mo Kα | The type of X-ray radiation used for the diffraction experiment. |

| Temperature | 100 K | The temperature at which the data was collected, often low to reduce thermal motion. |

| Refinement R-factor | R = 0.070 | A measure of the agreement between the crystallographic model and the experimental data. |

Note: Data in this table is illustrative and based on a related structure to demonstrate the parameters obtained.

Future Research Directions and Emerging Opportunities

Development of Novel Stereoselective Catalysts

The presence of a stereocenter in Methyl 2-hydroxy-3-(p-tolyl)propanoate makes its stereoselective synthesis a topic of considerable interest. Future research will heavily focus on the design and implementation of novel catalysts that can afford high enantioselectivity and yield. Chiral carboxylic acids and their derivatives, such as α-hydroxy esters, are fundamental building blocks in many natural products and therapeutic agents. rsc.org Consequently, the development of efficient asymmetric catalytic strategies is paramount.

Advancements in both organocatalysis and transition metal catalysis are expected to play a pivotal role. rsc.org For instance, the design of new chiral ligands for transition metals could lead to catalysts with enhanced activity and selectivity. Similarly, the development of novel organocatalysts, which are often more environmentally benign, presents a promising avenue for the asymmetric synthesis of α-hydroxy esters. researchgate.net The goal is to create catalytic systems that are not only highly selective but also robust, scalable, and economically viable.

| Catalyst Type | Potential Advantages | Research Focus |

|---|---|---|

| Chiral Transition Metal Complexes (e.g., Rh, Ru, Ir) | High turnover numbers, broad substrate scope. | Design of novel chiral phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands. |

| Organocatalysts (e.g., proline derivatives, chiral phosphoric acids) | Metal-free, lower toxicity, often milder reaction conditions. | Development of bifunctional catalysts for enhanced stereocontrol. |

| Biocatalysts (e.g., engineered enzymes) | High enantioselectivity, environmentally friendly (aqueous media). | Enzyme screening and directed evolution for improved substrate specificity and stability. |

Flow Chemistry Applications for Synthesis Optimization

The transition from traditional batch processing to continuous flow chemistry offers a paradigm shift in the synthesis of fine chemicals like this compound. rsc.orgnih.gov Flow chemistry provides numerous advantages, including enhanced heat and mass transfer, precise control over reaction parameters, improved safety, and facile scalability. researchgate.netnih.gov These benefits are particularly relevant for reactions that are exothermic or involve hazardous reagents.

Future research in this area will focus on the development of dedicated flow reactors and integrated multi-step synthesis platforms. researchgate.netresearchgate.net The optimization of reaction conditions, such as temperature, pressure, and residence time, in a continuous flow setup can lead to significantly higher yields and purity of the final product. acs.orgvapourtec.com Superheated flow chemistry, which operates above the solvent's boiling point, can dramatically increase reaction rates. nih.gov The ability to perform reactions under conditions that are inaccessible in batch reactors opens up new possibilities for process intensification and waste minimization. rsc.orgnih.gov

| Parameter | Batch Synthesis | Flow Synthesis |

|---|---|---|

| Heat Transfer | Limited by surface area-to-volume ratio, potential for hot spots. | Excellent, due to high surface area-to-volume ratio of microreactors. rsc.org |

| Mass Transfer | Often relies on mechanical stirring, can be inefficient. | Enhanced due to short diffusion distances and efficient mixing. researchgate.net |

| Scalability | Often requires significant redevelopment and re-optimization. | More straightforward by running the process for a longer time or using parallel reactors. nih.gov |

| Safety | Large volumes of reagents and solvents pose higher risks. | Smaller reaction volumes at any given time lead to inherently safer processes. rsc.orgresearchgate.net |

Green Chemistry Principles in Synthesis and Transformation

The principles of green chemistry provide a framework for designing chemical processes that are environmentally benign and sustainable. organic-chemistry.orgsolubilityofthings.com The application of these principles to the synthesis and transformation of this compound is a critical area for future research. This includes the use of renewable feedstocks, the development of catalytic rather than stoichiometric reagents, and the design of processes that maximize atom economy. solubilityofthings.com

| Green Chemistry Principle | Application in Synthesis |

|---|---|

| Prevention of Waste | Designing synthetic routes with high atom economy and minimal byproducts. solubilityofthings.com |

| Atom Economy | Utilizing addition reactions over substitution or elimination reactions. wikipedia.org |

| Use of Catalysis | Employing catalytic amounts of reagents instead of stoichiometric amounts to reduce waste. solubilityofthings.com |

| Safer Solvents and Auxiliaries | Replacing hazardous solvents with greener alternatives like water, ethanol, or performing reactions under solvent-free conditions. jove.com |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure, potentially utilizing flow chemistry for better heat management. solubilityofthings.com |

Exploration of Undiscovered Reactivity Modes

While the primary functional groups of this compound—the hydroxyl and ester moieties—dictate its known reactivity, there is significant potential for the discovery of novel reaction pathways. Future research will likely explore the untapped reactivity of this molecule, leading to the synthesis of new and complex chemical architectures. For instance, the hydroxyl group can serve as a directing group for C-H activation reactions on the aromatic ring, enabling the introduction of new functional groups at specific positions.

Furthermore, the development of novel catalytic systems could unlock new modes of reactivity for the ester group, beyond simple hydrolysis or reduction. For example, the ester could potentially participate in novel cross-coupling reactions. The exploration of photochemical or electrochemical methods could also reveal new transformations that are not accessible under traditional thermal conditions. The α-hydroxy ketone moiety, which can be derived from the ester, is a useful template in a number of metal-catalyzed and organocatalyzed stereoselective reactions. rsc.org

| Functional Group | Potential New Reaction | Significance |

|---|---|---|

| Hydroxyl Group | Directing group for regioselective C-H functionalization of the p-tolyl ring. | Facile synthesis of polysubstituted aromatic compounds. |

| Ester Group | Participation in novel decarboxylative cross-coupling reactions. | Formation of new C-C bonds under mild conditions. |

| Aromatic Ring | Late-stage functionalization via photoredox catalysis. | Rapid diversification of the molecular scaffold. |

| Entire Molecule | Electrochemical oxidation or reduction to generate novel intermediates. | Access to unique chemical space and new reaction pathways. |

Integration with Artificial Intelligence and Machine Learning in Chemical Design

| Lifecycle Stage | AI/ML Application | Expected Impact |

|---|---|---|

| Molecular Design | Predictive modeling of physicochemical and biological properties. | Rational design of novel derivatives with enhanced performance. nih.gov |

| Catalyst Development | High-throughput screening of virtual catalyst libraries. umich.edu | Accelerated discovery of more efficient and selective catalysts. energyfrontier.us |

| Synthesis Planning | Retrosynthetic analysis and reaction outcome prediction. mindmapai.apppharmafeatures.com | More efficient and innovative synthetic routes. |

| Process Optimization | Algorithmic optimization of reaction parameters in flow systems. | Improved yields, purity, and process efficiency. mindmapai.app |

Q & A

Q. What are the optimized synthetic routes for Methyl 2-hydroxy-3-(p-tolyl)propanoate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via esterification of 2-hydroxy-3-(p-tolyl)propanoic acid with methanol under acid catalysis (e.g., H₂SO₄) at reflux. Alternatively, the Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) can couple the hydroxyl-bearing precursor with methanol, improving stereochemical control. Key parameters include:

- Catalyst optimization : Acidic resins (e.g., Amberlyst-15) reduce side reactions compared to H₂SO₄.

- Temperature : Reflux (~65–80°C) enhances esterification kinetics.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product with >95% purity .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- X-ray crystallography : Resolves intramolecular interactions (e.g., O-H∙∙∙O hydrogen bonds) and π-π stacking between the p-tolyl ring and adjacent groups .

- NMR spectroscopy : ¹H/¹³C NMR identifies hydroxyl (δ 4.8–5.2 ppm), ester carbonyl (δ 170–175 ppm), and p-tolyl aromatic protons (δ 7.1–7.3 ppm). DEPT-135 confirms CH/CH₂/CH₃ groups.

- Mass spectrometry (HRMS) : Validates molecular ion [M+H]⁺ at m/z 195.1 (C₁₁H₁₄O₃) .

Q. How do functional groups in this compound dictate its reactivity and bioactivity?

- Methodological Answer :

- Hydroxyl group : Participates in hydrogen bonding (e.g., with biological targets like COX enzymes), enhancing solubility and bioavailability.

- Ester moiety : Susceptible to hydrolysis under acidic/basic conditions, necessitating pH-controlled storage.

- p-Tolyl group : The methyl substituent increases lipophilicity, improving membrane permeability. π-π interactions stabilize crystal packing and ligand-receptor binding .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally analogous esters?

- Methodological Answer : Discrepancies often arise from substituent effects (e.g., p-tolyl vs. naphthyl groups) and assay conditions. To address this:

- Comparative SAR studies : Synthesize analogs (e.g., replacing p-tolyl with 6-methoxy-2-naphthyl) and test COX-1/2 inhibition.

- Standardize assays : Use identical cell lines (e.g., RAW 264.7 macrophages) and inflammatory markers (e.g., IL-6, TNF-α) to minimize variability .

Q. What in silico strategies predict the interaction of this compound with enzymatic targets?

- Methodological Answer :

- Molecular docking : Use crystal structures (e.g., PDB 1PTH for COX-2) to model hydrogen bonding between the hydroxyl group and Arg120/His90 residues.

- MD simulations : Analyze stability of ligand-enzyme complexes in explicit solvent (e.g., TIP3P water) over 100 ns trajectories.

- ADMET prediction : Tools like SwissADME estimate logP (~2.1) and BBB permeability, guiding drug design .

Q. How does this compound degrade under thermal/photooxidative stress?

- Methodological Answer :

- Thermal stability : Conduct TGA/DSC to identify decomposition onset (~180°C).

- Photooxidation : Expose to UV light (254 nm) and monitor ester cleavage via HPLC. Major degradation products include 3-(p-tolyl)lactic acid and methanol.

- Storage : Stabilize at 2–8°C in amber vials under nitrogen to prevent hydrolysis .

Q. What chiral resolution methods achieve enantiomeric purity for this compound?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak IA column (hexane:isopropanol 90:10, 1 mL/min) to resolve (R)- and (S)-enantiomers (retention times: 12.3 vs. 14.7 min).

- Enzymatic resolution : Lipase B (Candida antarctica) selectively hydrolyzes the (R)-ester, yielding >99% ee (S)-enantiomer .

Q. Which enzymatic targets are hypothesized for this compound in inflammation pathways?

- Methodological Answer :

- COX-1/2 inhibition : Competitive binding assays with fluorescent probes (e.g., Diclofenac-FITC) quantify IC₅₀ values.

- LOX/5-LOX pathways : Test suppression of leukotriene B4 in neutrophil lysates.

- CYP450 interactions : LC-MS/MS monitors metabolite formation (e.g., hydroxylated derivatives) in liver microsomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.